LnmK Acyltransferase Kinetic Selectivity: Methylmalonyl-CoA vs. Malonyl-CoA
In the LnmK bifunctional acyltransferase/decarboxylase system, a direct kinetic comparison reveals extreme selectivity for Methylmalonyl-CoA over the smaller Malonyl-CoA. This provides a class-level inference for Malonamoyl-CoA's potential for highly differentiated kinetic behavior. The catalytic rate with Malonyl-CoA is only 1% that observed with Methylmalonyl-CoA [1].
| Evidence Dimension | Relative Catalytic Rate (v) |
|---|---|
| Target Compound Data | Not directly measured for Malonamoyl-CoA; class inference from Malonyl-CoA. |
| Comparator Or Baseline | Methylmalonyl-CoA (baseline) vs. Malonyl-CoA (analog) |
| Quantified Difference | Malonyl-CoA relative rate: 1% of Methylmalonyl-CoA rate. |
| Conditions | Steady-state kinetic assay with LnmK acyltransferase/decarboxylase. |
Why This Matters
This demonstrates that enzymes in this class can exhibit >100-fold discrimination based on acyl group structure, validating the need for the specific compound Malonamoyl-CoA in biochemical assays targeting malonamate-incorporating pathways.
- [1] Stunkard, L. M., Kick, B. J., & Lohman, J. R. (2021). Structures of LnmK, a Bifunctional Acyltransferase/Decarboxylase, with Substrate Analogues Reveal the Basis for Selectivity and Stereospecificity. Biochemistry, 60(5), 365–372. View Source
